
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is primarily used in the treatment of cancer and autoimmune diseases.
作用機序
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a critical enzyme involved in the activation of B cells and T cells. By inhibiting BTK, TAK-659 can prevent the activation of these cells and reduce the production of inflammatory cytokines. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 can induce apoptosis by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by blocking the cell cycle. In autoimmune diseases, TAK-659 can inhibit the production of inflammatory cytokines, which can reduce the severity of the disease.
実験室実験の利点と制限
One of the major advantages of TAK-659 is its specificity for BTK, which makes it a promising drug candidate for the treatment of cancer and autoimmune diseases. However, TAK-659 also has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for these indications. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical studies and is currently undergoing clinical trials for these indications as well. Additionally, there is potential for the development of TAK-659 analogs with improved solubility and half-life, which could enhance its efficacy in vivo.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-chloropyridine with p-aminobenzoic acid to form 4-(2-pyridinyl)benzoic acid. This compound is then reacted with N-(tert-butoxycarbonyl)piperazine to form N-(tert-butoxycarbonyl)-4-(2-pyridinyl)benzamide. The final step involves the removal of the tert-butoxycarbonyl group and the acetylation of the amine group to form 1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In cancer, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune diseases, TAK-659 has been shown to inhibit the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.
特性
CAS番号 |
104373-82-2 |
|---|---|
分子式 |
C20H27Cl2N5O2 |
分子量 |
440.4 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C20H25N5O2.2ClH/c1-16(26)22-17-5-7-18(8-6-17)23-20(27)9-11-24-12-14-25(15-13-24)19-4-2-3-10-21-19;;/h2-8,10H,9,11-15H2,1H3,(H,22,26)(H,23,27);2*1H |
InChIキー |
SYCHGUBTKLLGNT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
その他のCAS番号 |
104373-82-2 |
同義語 |
1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, d ihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



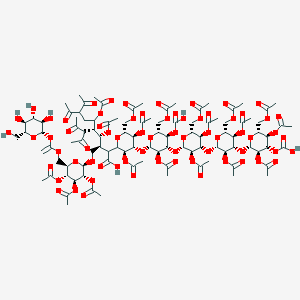
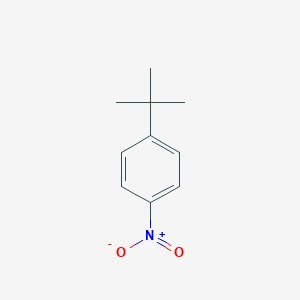
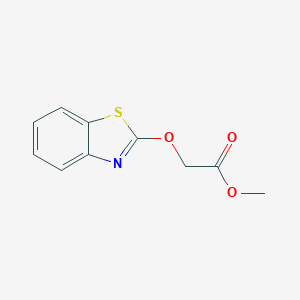
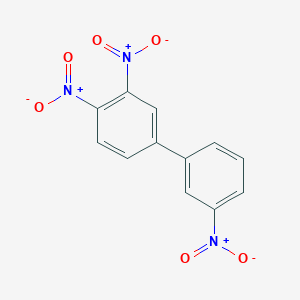






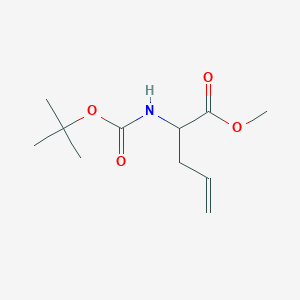
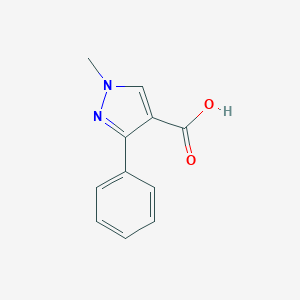
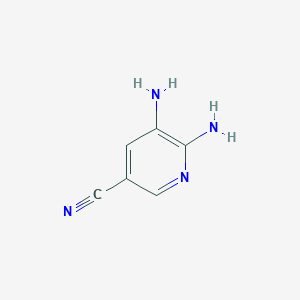
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)